molecular formula C10H14N2O4S B2395648 N-tert-Butyl 4-Nitrophenylsulfonamide CAS No. 49690-09-7

N-tert-Butyl 4-Nitrophenylsulfonamide

Cat. No. B2395648
CAS RN: 49690-09-7
M. Wt: 258.29
InChI Key: YVSUQTZCHSBFEN-UHFFFAOYSA-N
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Description

“N-tert-Butyl 4-Nitrophenylsulfonamide” is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard that provides accurate results .


Synthesis Analysis

The synthesis of “this compound” involves the reaction of tert-butylamine with 4-nitrobenzenesulfonyl chloride in tetrahydrofuran (THF) at 0 °C . The resulting mixture is stirred for 24 hours at room temperature .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H14N2O4S . Its InChI code is 1S/C10H14N2O4S/c1-10(2,3)11-17(15,16)9-6-4-8(5-7-9)12(13)14/h4-7,11H,1-3H3 .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . Its molecular weight is 258.29 g/mol . The compound has a high GI absorption and is not BBB permeant . It is soluble in water with a solubility of 0.277 mg/ml .

Scientific Research Applications

Applications in Organic Synthesis

Chemoselective Nitration of Aromatic Sulfonamides N-tert-Butyl 4-Nitrophenylsulfonamide exhibits high selectivity in reactions with aromatic sulfonamides, particularly in the conversion of these compounds into their mono-nitro derivatives. This process is highly chemoselective, ensuring that even in the presence of other sensitive or potentially reactive functionalities, the desired nitration occurs primarily on the sulfonamide functionalized aryl systems (Kilpatrick et al., 2013).

Role in Synthesizing N-(Boc) Nitrone Equivalents In another application, this compound is involved in the preparation of tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes. These compounds serve as N-(Boc)-protected nitrones, which are valuable intermediates in organic synthesis. They exhibit utility in reactions with organometallics, forming N-(Boc)hydroxylamines, and act as important building blocks in various chemical transformations (Guinchard et al., 2005).

Applications in Catalysis and Material Synthesis

Organocatalysis in Michael Addition Reactions In the field of asymmetric catalysis, certain derivatives of this compound, such as 4-Trifluoromethanesulfonamidyl prolinol tert-butyldiphenylsilyl ether, have been recognized for their efficacy as bifunctional organocatalysts. They catalyze asymmetric Michael addition reactions of ketones and aldehydes to nitrostyrenes with high yields, diastereoselectivities, and enantioselectivities. The specific configuration of the bulky group and the sulfonamido group in these molecules is crucial for achieving high yield and stereoselectivity (Wang et al., 2009).

Synthesis of Phthalocyanine Complexes this compound has also found application in the synthesis of novel non-symmetrical bifunctionally-substituted phthalonitriles and corresponding d-metal phthalocyaninates. These complexes are synthesized with good yields and exhibit unique structural properties, including higher solubility in various solvents and potential applications in sensorics, smart materials production, and molecular magnets (Vashurin et al., 2018).

Safety and Hazards

“N-tert-Butyl 4-Nitrophenylsulfonamide” is classified as a warning substance . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-tert-butyl-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-10(2,3)11-17(15,16)9-6-4-8(5-7-9)12(13)14/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSUQTZCHSBFEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butylamine (0.47 L, 6.4 mol) in THF (0.55 L) is slowly added, at 0° C., a solution of 4-nitrobenzenesulfonyl chloride (50 g, 0.23 mol) in THF (0.55 L) and the resulting mixture is stirred for 24 h at room temperature. The solvent is removed and the residue is taken up in a CHCl3/0.5 N HCl mixture, the layers are separated and the aqueous phase is extracted with CHCl3. The combined organic extracts are washed with H2O and brine and dried over MgSO4. The solvent is removed, yielding 56.3 g of a yellowish solid which is directly used in the next reaction (yield: 97%).
Quantity
0.47 L
Type
reactant
Reaction Step One
Name
Quantity
0.55 L
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
0.55 L
Type
solvent
Reaction Step Two
Yield
97%

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